molecular formula C26H18N2Na2O6S2 B13409499 Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate

Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate

Cat. No.: B13409499
M. Wt: 564.5 g/mol
InChI Key: DRXDNEOFWXMJFQ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. The reaction typically requires the use of sulfuric acid or chlorosulfonic acid as sulfonating agents . The reaction is carried out under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions.

Industrial Production Methods

In industrial settings, the compound is produced by dissolving the crude material in the minimum volume of water and precipitating it by adding ethanol. The purified reagent is obtained by careful evaporation of the filtrate, followed by recrystallization from ethanol and drying in a vacuum at room temperature in the dark .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often involving transition metal complexes.

    Reduction: It can be reduced under specific conditions, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonated phenanthroline derivatives, while reduction reactions can produce partially reduced phenanthroline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate disodium salt is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in biological and analytical applications where water solubility and metal chelation are essential .

Properties

Molecular Formula

C26H18N2Na2O6S2

Molecular Weight

564.5 g/mol

IUPAC Name

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-disulfonate

InChI

InChI=1S/C26H20N2O6S2.2Na/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(36(32,33)34)25(21)35(29,30)31)20(14-16(2)28-24)18-11-7-4-8-12-18;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

DRXDNEOFWXMJFQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C2C(=C(C3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+]

Origin of Product

United States

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